4-Methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12N2O2. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a 1-methylcyclopropyl group at the 2-position, along with a carboxylic acid group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1-methylcyclopropyl)acetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired pyrimidine carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-Methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a chlorine and methylthio group.
2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.
Uniqueness
4-Methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and 1-methylcyclopropyl groups enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-methyl-2-(1-methylcyclopropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-7(8(13)14)5-11-9(12-6)10(2)3-4-10/h5H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
MNCGRPQDOBQCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2(CC2)C |
Origin of Product |
United States |
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